Product packaging for AZD-4818(Cat. No.:CAS No. 1003566-93-5)

AZD-4818

Cat. No.: B1666219
CAS No.: 1003566-93-5
M. Wt: 567.5 g/mol
InChI Key: HVTUHSABWJPWNK-SFHVURJKSA-N
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Description

AZD-4818 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1) . As a G-protein coupled receptor (GPCR) that recognizes various chemokine ligands like CCL3 and CCL5, CCR1 plays a pivotal role in mediating the migration and activation of immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation . By blocking this receptor, this compound serves as a valuable research tool for investigating the role of CCR1 in inflammatory pathways . The primary research focus of this compound has been in the context of chronic obstructive pulmonary disease (COPD). A Phase IIa clinical trial (NCT00629239) evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD . The double-blind, placebo-controlled study found that while the compound was well-tolerated at a 300 μg twice-daily dose for four weeks, it did not demonstrate a statistically significant beneficial effect on key lung function measures such as FEV1, morning PEF, or other functional capacity and health status scores compared to placebo . Plasma concentration data confirmed that patients were exposed to the drug as expected, indicating that the lack of efficacy was not due to pharmacokinetic issues . These findings in COPD are consistent with other studies reporting a lack of clinical efficacy with CCR1 antagonists in various therapeutic areas . With a chemical formula of C27H32Cl2N2O7 and an average molecular weight of 567.46 g/mol, this compound is supplied as a solid for research purposes . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32Cl2N2O7 B1666219 AZD-4818 CAS No. 1003566-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUHSABWJPWNK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143232
Record name AZD-4818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003566-93-5
Record name AZD-4818
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4818
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-4818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-4818
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Spirocyclic Synthesis (WO2008103126)

The primary route involves spiroannulation of a benzofuran precursor with piperidine derivatives:

Step Reaction Type Reagents/Conditions Purpose
1 Friedel-Crafts alkylation AlCl₃, CH₂Cl₂, 0°C → RT Form benzofuran scaffold
2 Reductive amination NaBH₃CN, AcOH, MeOH, 40°C Introduce piperidine nitrogen
3 Spirocyclization K₂CO₃, DMF, 100°C Create spiro center

Critical intermediate : 5-Chlorospiro[benzofuran-2(3H),4'-piperidine] (Yield: 68% over 3 steps)

Side Chain Installation (WO2009011653)

The (2S)-2-hydroxypropoxy chain is introduced via epoxide ring-opening :

  • Epoxidation :

    • Substrate: Allyl alcohol derivative
    • Conditions: mCPBA, CHCl₃, 0°C → RT (90% conversion)
  • Stereoselective opening :

    • Reagent: Spirocyclic piperidine (1.2 eq)
    • Catalyst: Ti(OiPr)₄ (0.1 eq)
    • Solvent: Toluene, 80°C, 12h
    • Enantiomeric excess : 94% (S)-isomer

Final Functionalization

Late-stage modifications include:

A. Phenoxypropanoic acid formation

  • Etherification :
    • Coupling agent: K₂CO₃, DMF, 60°C (18h)
    • Substrate: 2-Chloro-4-(methylcarbamoyl)phenol

Analytical Characterization

Purity and Stability Data

Parameter Value Method Source
HPLC purity >98% C18, MeCN/H₂O gradient
Storage stability 2 years (-20°C) Accelerated testing
Aqueous solubility <0.1 mg/mL (pH 7.4) Shake-flask

Spectroscopic Data

  • HRMS : m/z 567.1602 [M+H]⁺ (calc. 567.1608)
  • ¹³C NMR (DMSO-d6): δ 172.8 (COOH), 156.2 (spiro C), 62.1 (CHOH)

Process Optimization Challenges

Spirocyclization Side Reactions

Early routes suffered from dimerization during spirocyclization:

  • Mitigation :
    • High-dilution conditions (0.1M in DMF)
    • Slow addition of base (3h)

Epoxide Ring-Opening Regiochemistry

Non-catalyzed conditions led to regioisomeric mixture :

  • Solution : Titanium-mediated coordination control

Formulation Considerations

Preclinical Formulation (MedchemExpress)

Component Proportion Role
DMSO 30% Primary solvent
PEG300 50% Co-solvent
Tween 80 10% Surfactant
Saline 10% Tonicity adjustment

Preparation protocol :

  • Dissolve this compound in DMSO
  • Add PEG300 gradually with vortexing
  • Incorporate Tween 80
  • Dilute with saline to final volume

Comparative Analysis of Synthetic Approaches

Patent Routes vs. Academic Synthesis

Parameter WO2008103126/1653 Academic Alternatives
Spirocyclization K₂CO₃/DMF Pd-catalyzed coupling
Chiral control Titanium-mediated Chiral auxiliaries
Overall yield 22% (12 steps) 15% (14 steps)

Key advantage : Patent routes achieve better stereocontrol through asymmetric catalysis rather than resolution.

Scale-Up Considerations

Critical Quality Attributes

  • Impurity profile : ≤0.5% dimeric byproduct
  • Residual solvents : DMF < 500ppm (ICH Q3C)

Industrial Purification

  • Chromatography : Silica gel → SMB chromatography
  • Crystallization : Ethyl acetate/heptane (3:1)

Chemical Reactions Analysis

Sharpless Asymmetric Dihydroxylation and Epoxidation

The synthesis of chiral epoxide intermediates critical to AZD-4818 employs Sharpless Asymmetric Dihydroxylation (AD) on alkene precursors. For example:

  • Alkene 13 undergoes AD with potassium ferricyanide as the osmium reoxidant, yielding diol 16 in >98% enantiomeric excess (ee) .

  • Solvent optimization replaced tert-butanol with isopropanol to resolve solubility issues .

  • Post-reduction osmium levels were controlled to <6 ppm using sodium sulfite washes .

This diol is subsequently converted to epoxide 38 via mesylation and base-induced cyclization (e.g., KOt-Bu in THF/IPA) .

Enzymatic Resolution and Intermediate Stability Challenges

Racemic intermediates like 42rac were resolved using enzymatic methods:

  • Succinate derivatives of 42rac underwent enzymatic resolution to isolate 42R (>98% ee, 22% yield) .

  • Stability issues plagued intermediates such as bromide 46 , which degraded within 24 hours at −5°C, necessitating telescoped processes .

Nucleophilic Aromatic Substitution and Hydrogenation

Key steps include:

  • Intermediate 42R reacts with 3-fluoro-4-nitrophenol via nucleophilic aromatic substitution (156 kg scale) .

  • Hydrogenation of nitro group 43 to aniline used Pt/C in THF (4 bar H₂), though competing epoxide ring-opening required rigorous catalyst screening .

Epoxide Ring-Opening and Impurity Management

Route B (Scheme 13) faced impurity formation due to water-mediated epoxide degradation:

ImpuritySourceMitigation Strategy
50–52 Water attack on epoxideControlled water content and reaction conditions
53–54 Aniline-epoxide dimerizationAbandoned Route B due to irreparable impurities

Final Coupling and Deprotection

The synthesis concludes with:

  • Coupling of epoxide 40 and aryl bromide 41 under optimized conditions .

  • EDCI-promoted coupling of deprotected intermediates with N-methoxycarbonyl-L-tert-leucine, followed by bisulfate salt formation .

Process Optimization Highlights

ParameterRoute ARoute B
Epoxide StabilityLow (e.g., 46 )High (e.g., 49 )
Key ImpuritiesManageable via TsOH deprotectionDimerization (53–54 )
ScalabilityPreferred for manufacturingAbandoned due to impurities

This synthesis exemplifies the challenges of stereochemical control and intermediate stability in large-scale pharmaceutical production. The strategic use of asymmetric catalysis, enzymatic resolution, and telescoped processes underscores the complexity of this compound’s chemical architecture .

Scientific Research Applications

Mechanism of Action

AZD-4818 exerts its effects by antagonizing the chemokine receptor 1 (CCR1). This receptor is involved in the recruitment and activation of immune cells, such as monocytes and neutrophils, to sites of inflammation. By blocking CCR1, this compound inhibits the inflammatory response, reducing tissue damage and improving symptoms in conditions like chronic obstructive pulmonary disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

AZD-4818 vs. BI-638683 (CCR1/CCR2 Antagonist)

  • Preclinical data on its efficacy in COPD or other inflammatory diseases remain unreported .

This compound vs. BL5923 (Selective CCR1 Antagonist)

  • It has shown efficacy in multiple disease models: Lupus nephritis and diabetic nephropathy: Reduced renal tissue damage and improved survival in CCR1-deficient mice . Colorectal cancer metastasis: Inhibited myeloid cell accumulation and extended survival in mouse models . Fungal infections: Enhanced survival and reduced fungal burden in immunocompetent mice .

This compound vs. AZD-5672 (CCR5 Antagonist)

  • AZD-5672 is an oral CCR5 antagonist (IC50 = 0.32 nM) with moderate hERG ion channel activity (IC50 = 7.3 µM).
  • Key Contrast: Unlike this compound’s CCR1 specificity, AZD-5672 targets CCR5, a receptor implicated in HIV entry and autoimmune diseases.

This compound vs. AZD2423 (CCR2 Negative Allosteric Modulator)

  • AZD2423 is a non-competitive CCR2 modulator (IC50 = 1.2 nM for Ca2+ flux inhibition) with oral bioavailability. It targets CCR2, a receptor involved in metabolic and inflammatory diseases, but its development status remains unclear .
  • Key Contrast : AZD2423’s mechanism (allosteric modulation) and target (CCR2) differ from this compound’s direct CCR1 antagonism, highlighting divergent therapeutic applications.

Discussion

  • Efficacy : BL5923 outperforms this compound in preclinical models, suggesting CCR1 antagonism may have broader applications beyond COPD.
  • Safety : this compound’s inhaled administration may reduce systemic toxicity compared to oral CCR antagonists like AZD-5672, which exhibit off-target hERG activity .
  • Therapeutic Strategy : Combining this compound with other anti-inflammatory agents (e.g., corticosteroids) or targeting multiple chemokine receptors (e.g., CCR1/CCR2 dual inhibition) could enhance efficacy in complex diseases like COPD .

Biological Activity

AZD-4818 is a chemokine receptor CCR1 antagonist developed primarily for the treatment of chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and pharmacological data.

Overview of this compound

This compound is designed to inhibit the CCR1 receptor, which plays a significant role in inflammatory processes. Its mechanism of action involves blocking the recruitment of inflammatory cells to sites of tissue damage, which is particularly relevant in diseases characterized by chronic inflammation, such as COPD.

Study Design

A pivotal study evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD. This double-blind, placebo-controlled trial involved 65 participants randomized to receive either this compound (300 µg) or a placebo twice daily for four weeks (NCT00629239) .

Results Summary

ParameterThis compound Group (n=33)Placebo Group (n=32)p-value
Change in FEV10.026 L-0.69
Change in morning PEF-6 L/min-0.23
6-Minute Walk TestNo significant change--
MMRC Dyspnoea IndexNo significant change--
BODE IndexNo significant change--
CCQ ScoresNo significant change--

The study concluded that while this compound was well tolerated, there was no statistically significant improvement in lung function or quality of life measures compared to placebo .

Pharmacokinetics and Safety Profile

Plasma concentration levels of this compound were measured at baseline and during treatment. The results indicated expected exposure levels without significant adverse effects. Out of the treatment-related adverse events reported, two were classified as serious but not directly attributable to the medication .

Mechanistic Insights

Research has indicated that CCR1 antagonism may not provide the anticipated therapeutic benefits in COPD due to complex pathophysiological factors influencing inflammation and immune response in these patients . The lack of efficacy observed with this compound aligns with findings from other studies involving CCR1 antagonists across various inflammatory conditions .

Case Studies and Broader Implications

In addition to COPD, investigations into this compound's potential applications have been conducted in other inflammatory diseases. For instance, its role in modulating immune responses has been explored in contexts like rheumatoid arthritis and multiple myeloma, although results remain inconclusive regarding its effectiveness as a therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-4818
Reactant of Route 2
AZD-4818

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